molecular formula C25H27N3O2 B322996 3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Cat. No.: B322996
M. Wt: 401.5 g/mol
InChI Key: DAEGUDVXADWEEG-SLEBQGDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE: is a complex organic compound with a unique structure that combines a hydrazino group, a cyclohexene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple stepsThe final step involves the coupling of the hydrazino derivative with the benzamide moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-N-(4-{N'-[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE: shares similarities with other hydrazino derivatives and benzamide compounds.

    Cyclohexene derivatives: Compounds with similar cyclohexene structures.

    Benzamide derivatives: Compounds with similar benzamide moieties .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

3-methyl-N-[4-[[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C25H27N3O2/c1-16(2)20-9-8-18(4)23(15-20)27-28-25(30)19-10-12-22(13-11-19)26-24(29)21-7-5-6-17(3)14-21/h5-8,10-14,20H,1,9,15H2,2-4H3,(H,26,29)(H,28,30)/b27-23+

InChI Key

DAEGUDVXADWEEG-SLEBQGDGSA-N

SMILES

CC1=CCC(CC1=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C)C(=C)C

Isomeric SMILES

CC\1=CCC(C/C1=N\NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C)C(=C)C

Origin of Product

United States

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